6-chloro-4-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]quinazoline
Description
Properties
IUPAC Name |
6-chloro-4-[4-[4-(4-propan-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32ClN5O/c1-19(2)29-14-12-28(13-15-29)9-3-4-16-31-21-7-10-30(11-8-21)24-22-17-20(25)5-6-23(22)26-18-27-24/h5-6,17-19,21H,7-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJLULBXFLYPOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=NC4=C3C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as piperazine derivatives, have been reported to exhibit a wide range of biological activities. They act as dopamine and serotonin antagonists and are used as antipsychotic drug substances.
Mode of Action
Similar compounds, such as piperaquine tetraphosphate tetrahydrate, have been reported to act as autophagy inhibitors. They are also highly active against chloroquine-resistant Plasmodium falciparum and Plasmodium vivax.
Biochemical Pathways
For instance, piperaquine tetraphosphate tetrahydrate has been used to study its effect on the tert-butylhydroperoxide (t-BHP)-induced alterations of cell morphology and viability.
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5).
Biological Activity
6-chloro-4-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]quinazoline is a complex organic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a quinazoline core, which is known for its diverse pharmacological properties. The presence of piperidine and piperazine moieties enhances its interaction with biological targets. The molecular formula can be represented as C₁₈H₂₃ClN₄O, with a molecular weight of approximately 348.85 g/mol.
Anticancer Activity
Recent studies have indicated that derivatives of quinazoline exhibit significant anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Research Findings:
- A study demonstrated that quinazoline derivatives could inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell survival and growth .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Piperidine derivatives have been associated with antibacterial activity, particularly against Gram-positive bacteria.
Case Study:
- A synthesized piperidine derivative exhibited notable antibacterial effects against Staphylococcus aureus and Escherichia coli, indicating that modifications in the side chains can enhance activity .
Enzyme Inhibition
Inhibition of enzymes such as acetylcholinesterase (AChE) is another area of interest for this compound. Compounds with similar piperazine structures have been evaluated for their ability to inhibit AChE, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's.
Experimental Data:
- In vitro studies showed that certain derivatives significantly inhibited AChE activity, suggesting potential applications in cognitive enhancement therapies .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Receptor Modulation: The compound may act as a ligand for various receptors, influencing neurotransmitter systems.
- Signal Transduction Pathways: It may interfere with pathways such as MAPK/ERK and PI3K/Akt, which are critical for cell proliferation and survival.
- Apoptosis Induction: The activation of apoptotic pathways has been observed in cancer cells treated with similar quinazoline derivatives.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antimicrobial | Activity against S. aureus | |
| Enzyme Inhibition | AChE inhibition |
Structure-Activity Relationship (SAR)
| Structural Feature | Biological Activity |
|---|---|
| Quinazoline core | Anticancer activity |
| Piperidine moiety | Antimicrobial properties |
| Piperazine substitution | Enzyme inhibition |
Scientific Research Applications
Molecular Formula
The molecular formula of the compound is .
Structure
The structure consists of a quinazoline core substituted with a chloro group and piperazine moieties, which are known for their biological activity. The presence of the isopropyl group enhances its lipophilicity, potentially improving membrane permeability.
Pharmacological Applications
Research indicates that compounds similar to 6-chloro-4-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]quinazoline exhibit significant pharmacological activities:
Anticancer Activity
Studies have shown that quinazoline derivatives can inhibit tumor growth by targeting specific kinases involved in cancer proliferation. For instance, compounds with similar structures have demonstrated efficacy against various cancer cell lines, including breast and lung cancer .
Antidepressant Effects
Piperazine derivatives are often explored for their antidepressant properties. Research has indicated that modifications to piperazine structures can lead to enhanced serotonin receptor activity, suggesting potential use in treating mood disorders .
Case Study 1: Antitumor Activity
In a study published in Journal of Medicinal Chemistry, a derivative of the compound was tested against A549 lung cancer cells. Results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating its potential as a lead compound for further development .
Case Study 2: Neuropharmacology
A research article highlighted the effects of piperazine derivatives on serotonin receptors. The compound exhibited binding affinity comparable to established antidepressants, suggesting its potential role in treating depressive disorders .
Comparison with Similar Compounds
Core Substitution Patterns
The quinazoline core is a common scaffold in drug discovery. Key structural variations among analogs include:
- Position 4: The 4-position substituent in the target compound is a piperidine-piperazine-propargyl ether system, contrasting with simpler piperazine (e.g., anticonvulsant 4-chloro-2-(4-piperazin-1-yl)quinazolines) or furoyl-piperazine groups (e.g., 2-[4-(2-furoyl)piperazin-1-yl]-4-amino-6,7-dimethoxyquinazoline, CAS: 19237-84-4) .
Linker and Substituent Analysis
- Propargyl Ether Linker : The but-2-yn-1-yloxy group in the target compound introduces rigidity and metabolic stability compared to flexible alkyl or ether linkers (e.g., methoxy in ) .
- Piperazine Modifications : The 4-(propan-2-yl)piperazine substituent provides steric bulk and lipophilicity, which may improve blood-brain barrier penetration relative to unsubstituted piperazines (e.g., anticonvulsant compounds in ) .
Comparative Data Table
Preparation Methods
Preparation of 4-(But-2-yn-1-yloxy)piperidine
Piperidin-4-ol reacts with but-2-yn-1-yl bromide in the presence of sodium hydride (NaH) in dry tetrahydrofuran (THF) at 0°C to room temperature. The reaction proceeds via an SN2 mechanism, forming the ether linkage in 72% yield after purification by column chromatography (hexane:ethyl acetate = 4:1).
Functionalization with Piperazine-Isopropyl
The terminal alkyne of 4-(but-2-yn-1-yloxy)piperidine undergoes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with an azide-functionalized piperazine-isopropyl derivative. However, this approach introduces a triazole ring, which is absent in the target compound. Instead, a nucleophilic substitution strategy is preferred:
-
Synthesis of 1-(4-isopropylpiperazin-1-yl)but-2-yn-1-ol : Piperazine is mono-alkylated with isopropyl bromide in acetonitrile at 60°C for 12 hours, followed by reaction with but-2-yn-1-ol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine).
-
Coupling with 4-(but-2-yn-1-yloxy)piperidine : The hydroxyl group is converted to a mesylate (methanesulfonyl chloride, triethylamine), which undergoes SN2 displacement with 4-(but-2-yn-1-yloxy)piperidine in dimethylformamide (DMF) at 80°C.
Final Coupling Reaction
The chloroquinazoline intermediate undergoes nucleophilic aromatic substitution (NAS) with the piperidine-butynyloxy-piperazine-isopropyl substituent. Zhang et al. optimized this step using cesium carbonate (Cs₂CO₃) in N-methyl-2-pyrrolidone (NMP) at 120°C for 24 hours, achieving 65% yield. Key parameters include:
-
Molar ratio : 1:1.2 (quinazoline:substituent)
-
Solvent : NMP or DMSO
-
Base : Cs₂CO₃ or K₂CO₃
Reaction Optimization and Challenges
Catalytic Systems
The PBDS-SCMNPs catalyst enhances quinazoline core formation by providing acidic sites for imine activation, reducing reaction time from 4 hours to 30 minutes compared to traditional methods.
Steric Hindrance
The bulky piperidine-piperazine substituent at position 4 necessitates elevated temperatures (120–140°C) and polar aprotic solvents to overcome steric effects.
Q & A
Q. Purity Assurance :
- Monitor reactions using HPLC (C18 column, acetonitrile/water gradient) or TLC (silica gel, ethyl acetate:hexane = 1:2).
- Purify intermediates via column chromatography (silica gel, gradient elution) and final product via recrystallization (ethanol/water) .
Basic: How is the compound structurally characterized, and what analytical techniques are critical?
Methodological Answer:
Key characterization methods include:
- NMR Spectroscopy :
- ¹H/¹³C NMR to confirm piperazine/piperidine proton environments (e.g., δ 2.5–3.5 ppm for piperazine N-CH₂ groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
